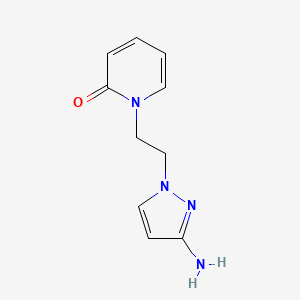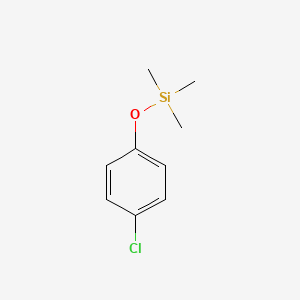
Silane, (4-chlorophenoxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-chlorophenoxy)trimethyl-, also known as 4-chlorophenol, trimethylsilyl ether, is an organosilicon compound with the molecular formula C9H13ClOSi. It is a derivative of 4-chlorophenol where the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, (4-chlorophenoxy)trimethyl- can be synthesized through the reaction of 4-chlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:
4-chlorophenol+trimethylchlorosilane→Silane, (4-chlorophenoxy)trimethyl-+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorophenoxy)trimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
4-Chlorophenol: Formed through hydrolysis.
Trimethylsilanol: Formed as a byproduct in hydrolysis reactions.
Substituted Phenols: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Silane, (4-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in preventing unwanted reactions at the phenolic hydroxyl group.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (4-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions. This property is exploited in organic synthesis to protect reactive hydroxyl groups temporarily.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenol, trimethylsilyl ether: Another name for Silane, (4-chlorophenoxy)trimethyl-.
4-Chloro-1-trimethylsilyloxybenzene: A similar compound with slight structural variations.
Phenol, 4-chloro, TMS: Another derivative of 4-chlorophenol with a trimethylsilyl group.
Uniqueness
Silane, (4-chlorophenoxy)trimethyl- is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This makes it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions.
Propriétés
Numéro CAS |
17005-59-3 |
|---|---|
Formule moléculaire |
C9H13ClOSi |
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
(4-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
Clé InChI |
CJDREQROIGYMMO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


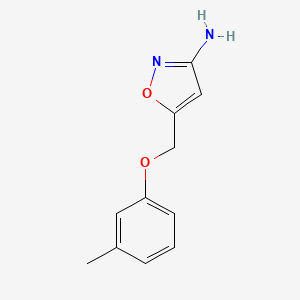
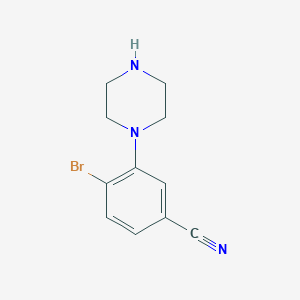
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
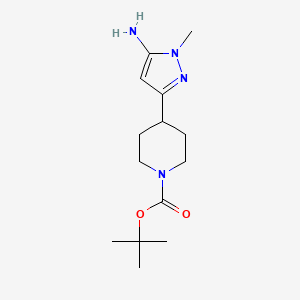
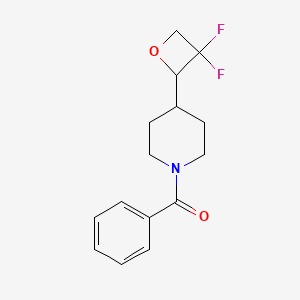

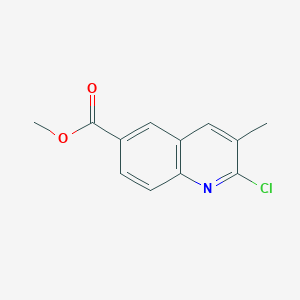
![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
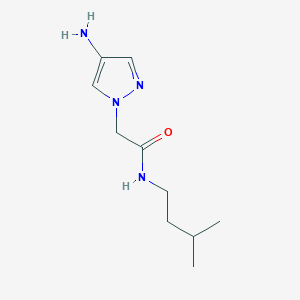
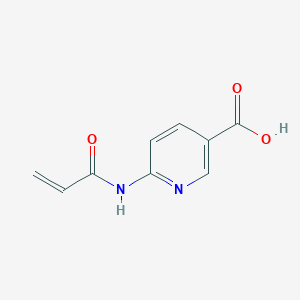
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)

